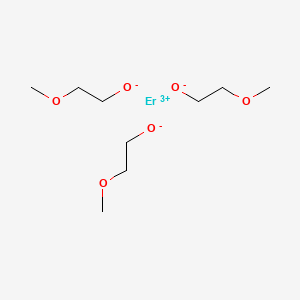

Tris(2-methoxyethyloxy) erbium

Description

These include:

- Tris(cyclopentadienyl)erbium (C₁₅ErH₁₅): A foundational organo-erbium compound with a molecular weight of 362.54 g/mol, used in organometallic synthesis and semiconductor doping .

- Tris(n-butylcyclopentadienyl)erbium: A derivative with butyl-substituted cyclopentadienyl ligands, prominent in thin-film deposition and chemical manufacturing .

- Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Er(TMHD)₃): A volatile β-diketonate complex used in vapor-phase deposition for optoelectronic materials .

This article focuses on comparing these compounds in terms of synthesis, properties, and applications, leveraging available research data.

Properties

IUPAC Name |

erbium(3+);2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.Er/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWDNKQXGUKNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ErO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624755 | |

| Record name | Erbium tris(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367509-45-3 | |

| Record name | Erbium tris(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methoxyethyloxy) erbium involves the reaction of erbium with 2-methoxyethanol. Various methods have been explored, including the direct reaction of the metal with 2-methoxyethanol in the presence of mercury(II) chloride, electrolytic dissolution of metals, and alcohol interchange using isopropoxides . The exchange reaction of acetates with 2-methoxyethanol has also been successful .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and application of the compound. Electrolytic dissolution and alcohol interchange are preferred for their efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tris(2-methoxyethyloxy) erbium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a phase-transfer catalyst in these reactions .

Common Reagents and Conditions:

Oxidation: this compound can be used in the oxidation of arylmethanols under phase-transfer conditions.

Reduction: The compound can participate in reduction reactions, often using hydrogen gas in the presence of catalytic amounts of Raney nickel.

Substitution: Substitution reactions involving this compound typically use bromine or other halogens under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions can produce alcohols .

Scientific Research Applications

Material Science

1.1 Optical Materials

Tris(2-methoxyethyloxy) erbium is primarily used in the development of optical materials due to its luminescent properties. Erbium ions are known for their ability to emit light in the infrared spectrum, making them valuable in fiber optics and telecommunications. The compound's ability to be incorporated into glass matrices allows for the creation of optical amplifiers that enhance signal strength over long distances.

1.2 Thin Film Deposition

The compound is also utilized in thin film deposition techniques, particularly chemical vapor deposition (CVD). It serves as a precursor for erbium oxide films, which are essential in various electronic applications, including semiconductor devices and photonic components. The high purity and controlled deposition rates of this compound make it suitable for producing high-quality thin films with uniform properties.

Electronics

2.1 Semiconductor Applications

In the semiconductor industry, this compound is used as a dopant in silicon-based materials. The incorporation of erbium enhances the electronic properties of semiconductors, improving their efficiency in devices such as light-emitting diodes (LEDs) and laser diodes. The compound's unique electronic structure allows for effective energy transfer processes that are crucial in optoelectronic applications.

2.2 Photonic Devices

The compound's luminescent characteristics are exploited in the production of photonic devices, including lasers and amplifiers. Erbium-doped materials are particularly important in telecommunications, where they are used to amplify signals in fiber optic cables. The integration of this compound into these systems enables efficient light emission at specific wavelengths, enhancing communication speeds.

Biomedicine

3.1 Drug Delivery Systems

Recent studies have investigated the use of this compound in drug delivery applications. Its biocompatibility and ability to form stable complexes with various biomolecules make it a promising candidate for targeted drug delivery systems. The compound can be engineered to release therapeutic agents in a controlled manner, improving treatment efficacy while minimizing side effects.

3.2 Imaging Techniques

The luminescent properties of this compound also find applications in biomedical imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI). By acting as a contrast agent, it enhances image resolution and provides better visualization of biological tissues.

Case Studies

Mechanism of Action

The mechanism of action of Tris(2-methoxyethyloxy) erbium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture . This property enhances the efficiency and selectivity of various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation or reduction reactions .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Comparative Properties

| Property | Tris(cyclopentadienyl)erbium | Tris(n-butylcyclopentadienyl)erbium | Er(TMHD)₃ |

|---|---|---|---|

| Melting Point | Not reported | Not reported | >200°C |

| Solubility | Insoluble in water | Low polarity solvents | Organic solvents |

| Thermal Stability | Moderate | High (for thin-film processes) | High |

| Hazard Profile | Flammable (H228, H261) | Not explicitly reported | Low toxicity |

Key Observations :

- Thermal Stability : Er(TMHD)₃ exhibits superior stability for high-temperature processes like MOCVD, whereas cyclopentadienyl derivatives require controlled environments .

- Solubility : Tris(cyclopentadienyl)erbium’s insolubility in water contrasts with Er(TMHD)₃’s compatibility with organic solvents, influencing their application scopes .

- Safety : Tris(cyclopentadienyl)erbium’s flammability (H228) necessitates strict handling protocols, while β-diketonate complexes pose fewer immediate hazards .

Table 3: Application Domains

Comparative Analysis :

- Semiconductor Doping: Tris(cyclopentadienyl)erbium is favored for mechanochemical doping due to its reactivity, while Er(TMHD)₃ excels in vapor-phase processes for precise layer-by-layer growth .

- Optoelectronics : Er(TMHD)₃’s near-infrared luminescence (linked to Er³⁺ ions) is critical for fiber optics, whereas cyclopentadienyl derivatives are less efficient in this domain .

- Market Viability : Tris(n-butylcyclopentadienyl)erbium dominates industrial markets (e.g., electronics), with key players like American Elements and Strem supplying high-purity grades .

Biological Activity

Tris(2-methoxyethyloxy) erbium is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and cell cycle regulation. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a coordination compound where erbium (Er) is chelated by three 2-methoxyethanol ligands. This structure enhances its solubility and stability, making it suitable for biological applications. The compound's formula can be represented as:

Cell Cycle Inhibition

Research indicates that this compound exhibits significant cell cycle inhibitory activity . It primarily affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to:

- Arrest in G1 phase: Prevents cells from entering the synthesis phase, thus inhibiting proliferation.

- Induction of apoptosis: Triggering programmed cell death in abnormal cells.

A study highlighted that compounds with similar structures have demonstrated effective inhibition of CDK2 and CDK4, which are vital for the transition from G1 to S phase and G2 to M phase, respectively .

Case Studies

- Anti-Cancer Activity

- Inflammation Reduction

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.